1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one
Overview
Description
1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one is an organic compound with the molecular formula C10H14OS and a molecular weight of 182.29 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features an ethanone group attached to the thiophene ring
Preparation Methods
The synthesis of 1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 2-methylpropyl bromide.
Reaction Conditions: The thiophene undergoes a Friedel-Crafts acylation reaction with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production: Industrially, the process is scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.
Scientific Research Applications
1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and microbial growth, contributing to its observed biological effects.
Comparison with Similar Compounds
1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one can be compared with other thiophene derivatives:
Similar Compounds: Compounds such as 1-[5-(4-methoxyphenyl)thiophen-2-yl]ethan-1-one and 1-[5-(2-methylphenyl)thiophen-2-yl]ethan-1-one share structural similarities.
Properties
IUPAC Name |
1-[5-(2-methylpropyl)thiophen-2-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-7(2)6-9-4-5-10(12-9)8(3)11/h4-5,7H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARPIKYRAJLSCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(S1)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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